
ジクロロジルコニウム;5-プロパン-2-イルシクロペンタ-1,3-ジエン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene is a chemical compound with the molecular formula C10H14Cl2Zr. This compound is part of the metallocene family, which consists of transition metal complexes with cyclopentadienyl ligands. Metallocenes are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
科学的研究の応用
Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, such as polymerization and hydrogenation.
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: In the industrial sector, it is used in the production of high-performance materials, such as specialty polymers and advanced composites.
作用機序
Target of Action
Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene, also known as ZrCp2Cl2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The primary targets of this compound are organic molecules, particularly those containing double bonds, such as alkenes and dienes .
Mode of Action
The compound interacts with its targets through a process known as electrophilic attack on conjugated dienes . This involves the addition of one mole equivalent of a halogen or a hydrogen halide to a conjugated diene, resulting in the formation of 1,2- and 1,4-addition products . The stability of allylic carbocations is explained in terms of resonance .
Biochemical Pathways
The affected pathways primarily involve organic synthesis reactions. The compound acts as a catalyst in these reactions, promoting the addition of halogens or hydrogen halides to conjugated dienes . The downstream effects include the formation of new organic compounds with potential applications in various fields.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene. For instance, the compound is sensitive to air and moisture, which can lead to its decomposition . Therefore, it should be stored in a dark place under an inert atmosphere . Additionally, the compound’s reactivity and stability can be affected by temperature, with higher temperatures potentially leading to increased reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene typically involves the reaction of zirconium tetrachloride (ZrCl4) with 5-propan-2-ylcyclopenta-1,3-diene in the presence of a reducing agent. One common method is the use of lithium aluminum hydride (LiAlH4) as the reducing agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene may involve large-scale reactors and more efficient reducing agents to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides and other by-products.
Reduction: Reduction reactions can further modify the zirconium center, leading to different oxidation states.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds with different functional groups.
類似化合物との比較
Similar Compounds
- Dichlorozirconium;5-methylcyclopenta-1,3-diene
- Dichlorozirconium;5-ethylcyclopenta-1,3-diene
- Dichlorozirconium;5-butylcyclopenta-1,3-diene
Uniqueness
Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene is unique due to the presence of the propan-2-yl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in both research and industrial applications.
特性
CAS番号 |
58628-40-3 |
|---|---|
分子式 |
C16H22Cl2Zr |
分子量 |
376.5 g/mol |
IUPAC名 |
dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C8H11.2ClH.Zr/c2*1-7(2)8-5-3-4-6-8;;;/h2*3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
WOVFZCZYLJWDNF-UHFFFAOYSA-L |
SMILES |
CC(C)[C-]1[C-]=[C-][C-]=[C-]1.CC(C)[C-]1[C-]=[C-][C-]=[C-]1.Cl[Zr]Cl |
正規SMILES |
CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




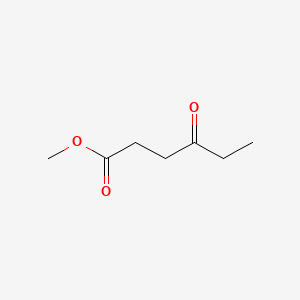
![Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1581186.png)
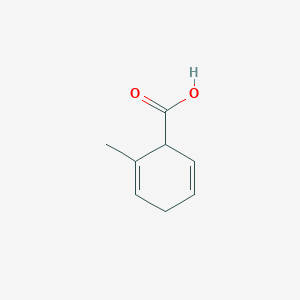
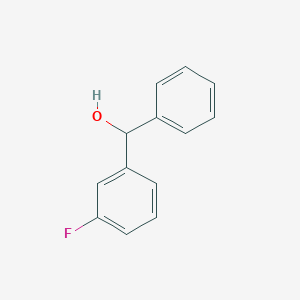
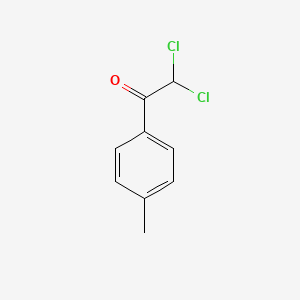


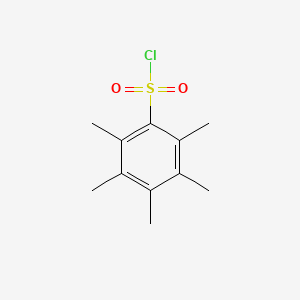
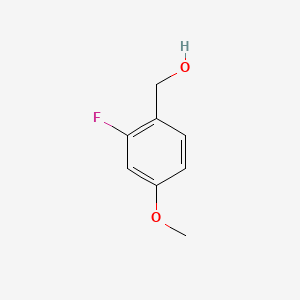
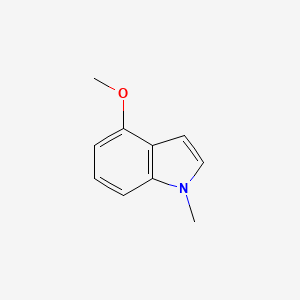
![8-Nitroimidazo[1,2-a]pyridine](/img/structure/B1581201.png)

